ACP-105 ACP-105 ACP-105 is a non-steroidal selective androgen receptor modulator (SARM). ARMs may develop standards of treatment for a variety of disorders, including muscle loss and osteoporosis conditions that have fewer side effects compared to current treatments. ACP-105 were shown to antagonize cognitive impairments in adult female mice expressing apoE4. ACP-105 might also be able to antagonize radiation-induced cognitive impairments in female mice. ACP-105 has interesting pharmacological properties and good safety for pre-trial testing. ACP-105 is also considered by the body-building communty as an alternative to prohormones and anabolic androgenic steroids given its possible effects in musle gains.
Brand Name: Vulcanchem
CAS No.: 899821-23-9
Catalog No.: VC1119557
InChI: InChI=1S/C16H19ClN2O/c1-10-14(6-3-11(9-18)15(10)17)19-12-4-5-13(19)8-16(2,20)7-12/h3,6,12-13,20H,4-5,7-8H2,1-2H3/t12-,13-/m1/s1
SMILES: N#CC1=CC=C(N2[C@@]3([H])CC(C)(O)C[C@@]2([H])CC3)C(C)=C1Cl
Molecular Formula: C16H19ClN2O
Molecular Weight: 290.79

ACP-105

* For research use only. Not for human or veterinary use.

CAS No.: 899821-23-9

Reference Standards

Catalog No.: VC1119557

Molecular Formula: C16H19ClN2O

Molecular Weight: 290.79

Purity: >98%

ACP-105 - 899821-23-9

CAS No. 899821-23-9
Product Name ACP-105
IUPAC Name 2-Chloro-4-[(1R,5R)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile
Synonyms ACP105; ACP 105; ACP-105
Molecular Formula C16H19ClN2O
Molecular Weight 290.79
InChI InChI=1S/C16H19ClN2O/c1-10-14(6-3-11(9-18)15(10)17)19-12-4-5-13(19)8-16(2,20)7-12/h3,6,12-13,20H,4-5,7-8H2,1-2H3/t12-,13-/m1/s1
InChIKey OUEODVPKPRQETQ-CHWSQXEVSA-N
SMILES N#CC1=CC=C(N2[C@@]3([H])CC(C)(O)C[C@@]2([H])CC3)C(C)=C1Cl
Appearance Solid powder
Purity >98%
Solubility Soluble in DMSO
Description ACP-105 is a non-steroidal selective androgen receptor modulator (SARM). ARMs may develop standards of treatment for a variety of disorders, including muscle loss and osteoporosis conditions that have fewer side effects compared to current treatments. ACP-105 were shown to antagonize cognitive impairments in adult female mice expressing apoE4. ACP-105 might also be able to antagonize radiation-induced cognitive impairments in female mice. ACP-105 has interesting pharmacological properties and good safety for pre-trial testing. ACP-105 is also considered by the body-building communty as an alternative to prohormones and anabolic androgenic steroids given its possible effects in musle gains.
References 1: Thevis M, Thomas A, Piper T, Krug O, Delahaut P, Schänzer W. Liquid chromatography-high resolution/ high accuracy (tandem) mass spectrometry-based identification of in vivo generated metabolites of the selective androgen receptor modulator ACP-105 for doping control purposes. Eur J Mass Spectrom (Chichester). 2014;20(1):73-83. PubMed PMID: 24881457.
2: George S, Petit GH, Gouras GK, Brundin P, Olsson R. Nonsteroidal selective androgen receptor modulators and selective estrogen receptor β agonists moderate cognitive deficits and amyloid-β levels in a mouse model of Alzheimer's disease. ACS Chem Neurosci. 2013 Dec 18;4(12):1537-48. doi: 10.1021/cn400133s. Epub 2013 Sep 25. PubMed PMID: 24020966; PubMed Central PMCID: PMC3867967.
3: Thevis M, Piper T, Beuck S, Geyer H, Schänzer W. Expanding sports drug testing assays: mass spectrometric characterization of the selective androgen receptor modulator drug candidates RAD140 and ACP-105. Rapid Commun Mass Spectrom. 2013 Jun 15;27(11):1173-82. doi: 10.1002/rcm.6558. PubMed PMID: 23650030.
4: Dayger C, Villasana L, Pfankuch T, Davis M, Raber J. Effects of the SARM ACP-105 on rotorod performance and cued fear conditioning in sham-irradiated and irradiated female mice. Brain Res. 2011 Mar 24;1381:134-40. doi: 10.1016/j.brainres.2010.12.088. Epub 2011 Jan 8. PubMed PMID: 21219889; PubMed Central PMCID: PMC3048897.
5: Schlienger N, Lund BW, Pawlas J, Badalassi F, Bertozzi F, Lewinsky R, Fejzic A, Thygesen MB, Tabatabaei A, Bradley SR, Gardell LR, Piu F, Olsson R. Synthesis, structure-activity relationships, and characterization of novel nonsteroidal and selective androgen receptor modulators. J Med Chem. 2009 Nov 26;52(22):7186-91. doi: 10.1021/jm901149c. PubMed PMID: 19856921.
  

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

18.0152 g/mol